![molecular formula C18H22ClNO2 B1437173 N-[3-(2-Chlorophenyl)propyl]-3-(2-methoxyethoxy)-aniline CAS No. 1040686-85-8](/img/structure/B1437173.png)
N-[3-(2-Chlorophenyl)propyl]-3-(2-methoxyethoxy)-aniline
Overview
Description
Scientific Research Applications
Synthesis and Catalysis
N-[3-(2-Chlorophenyl)propyl]-3-(2-methoxyethoxy)-aniline and its derivatives are utilized in the synthesis of various chemical compounds. The work of Wolfe and Buchwald (2003) demonstrated its use in palladium-catalyzed amination reactions, crucial for creating complex molecules in pharmaceuticals and materials science (Wolfe & Buchwald, 2003). Yue et al. (2010) described the synthesis of a Schiff base complex using a derivative of this compound, emphasizing its role in facilitating catalytic reactions (Yue et al., 2010).
Fluorescence and Photochromism
Buruianǎ et al. (2005) synthesized polyurethane cationomers with anil groups derived from similar compounds, showcasing their fluorescent properties and intramolecular proton transfer mechanisms (Buruianǎ et al., 2005). This highlights potential applications in materials that require fluorescent features or photochromic abilities.
Antimicrobial Properties
Research by Habib, Hassan, and El‐Mekabaty (2013) indicates the antimicrobial potential of compounds synthesized from anilines, including those structurally related to N-[3-(2-Chlorophenyl)propyl]-3-(2-methoxyethoxy)-aniline (Habib et al., 2013). These findings suggest its utility in developing new antimicrobial agents.
Spectroscopic Applications
Spectroscopic studies by Finazzi et al. (2003) on N-phenoxyethylanilines, which share functional groups with N-[3-(2-Chlorophenyl)propyl]-3-(2-methoxyethoxy)-aniline, provide insights into their vibrational, geometrical, and electronic properties, which are vital for material characterization (Finazzi et al., 2003).
Chemical Analysis and Detection
Lizier and Zanoni (2012) explored the use of ionic liquids to enhance the separation and quantification of aromatic amines, including those related to N-[3-(2-Chlorophenyl)propyl]-3-(2-methoxyethoxy)-aniline, in consumer products through liquid chromatography coupled to electrochemical detection (Lizier & Zanoni, 2012). This has implications for improving the safety and quality control in various industries.
Mechanism of Action
The mechanism of action for “N-[3-(2-Chlorophenyl)propyl]-3-(2-methoxyethoxy)-aniline” is not specified in the search results. As it is used in proteomics research , it may interact with proteins in specific ways, but further details would likely be found in the scientific literature specific to this compound.
Future Directions
properties
IUPAC Name |
N-[3-(2-chlorophenyl)propyl]-3-(2-methoxyethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c1-21-12-13-22-17-9-4-8-16(14-17)20-11-5-7-15-6-2-3-10-18(15)19/h2-4,6,8-10,14,20H,5,7,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCXRLWDMVLSDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)NCCCC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901199435 | |
Record name | 2-Chloro-N-[3-(2-methoxyethoxy)phenyl]benzenepropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901199435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1040686-85-8 | |
Record name | 2-Chloro-N-[3-(2-methoxyethoxy)phenyl]benzenepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1040686-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[3-(2-methoxyethoxy)phenyl]benzenepropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901199435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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